Davercin
CAS No.: 55224-05-0
Cat. No.: VC0525063
Molecular Formula: C38H65NO14
Molecular Weight: 759.9 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55224-05-0 |
|---|---|
| Molecular Formula | C38H65NO14 |
| Molecular Weight | 759.9 g/mol |
| IUPAC Name | (1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione |
| Standard InChI | InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 |
| Standard InChI Key | NKLGIWNNVDPGCA-ZDYKNUMJSA-N |
| Isomeric SMILES | CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |
| Canonical SMILES | CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C |
| Appearance | Colorless solution (in ethanol, 100mg/mL) |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Davercin (erythromycin A cyclic 11,12-carbonate) is synthesized by coupling the 11- and 12-hydroxyl groups of erythromycin A to form a cyclic carbonate . This modification stabilizes the macrocyclic lactone ring, reducing susceptibility to acid degradation compared to erythromycin . The molecular formula corresponds to a molecular weight of 759.93 g/mol . X-ray crystallography reveals that the carbonate group introduces steric hindrance, enhancing hydrophobic interactions with bacterial ribosomes .
Solubility and Stability
The compound exhibits solubility in polar aprotic solvents (DMF, DMSO: 15–30 mg/ml) and alcohols (ethanol, methanol: 15–30 mg/ml) . Aqueous solubility is limited (0.5 mg/ml in ethanol-PBS mixtures) , necessitating formulation adjustments for intravenous delivery. Storage at -20°C preserves stability, with degradation observed at temperatures exceeding 135°C . The cyclic carbonate moiety increases lipophilicity (logP = 2.97) , improving membrane penetration compared to erythromycin .
Mechanism of Action and Antimicrobial Spectrum
Ribosomal Inhibition
Davercin binds the 23S rRNA of the 50S ribosomal subunit, blocking peptide chain elongation at the peptidyl transferase center . Structural studies indicate that the carbonate group forms hydrogen bonds with A2058 and A2059 nucleotides, stabilizing ribosome interactions . This mechanism results in bacteriostatic effects against susceptible organisms, with minimum inhibitory concentrations (MICs) ranging from 0.02 µg/ml (Streptococcus pneumoniae) to 50 µg/ml (Haemophilus influenzae) .
Spectrum of Activity
The antibiotic demonstrates efficacy against:
-
Gram-positive bacteria: Methicillin-sensitive Staphylococcus aureus (MIC₉₀ = 0.5 µg/ml), Streptococcus pyogenes (MIC₉₀ = 0.25 µg/ml)
-
Atypical pathogens: Mycoplasma pneumoniae (MIC₉₀ = 0.06 µg/ml), Legionella pneumophila (MIC₉₀ = 0.12 µg/ml)
-
Sexually transmitted infections: Chlamydia trachomatis (MIC₉₀ = 0.5 µg/ml), Ureaplasma urealyticum (MIC₉₀ = 1 µg/ml)
Notably, Davercin shows reduced activity against erythromycin-resistant strains carrying erm methylases, but remains effective against isolates with mef-mediated efflux mechanisms .
Pharmacokinetic Profile and Toxicity
Absorption and Distribution
Oral bioavailability reaches 45–50%, surpassing erythromycin’s 25–35% due to enhanced gastric stability . Peak serum concentrations () of 2.1 µg/ml occur 2–3 hours post-administration of a 500 mg dose . Tissue penetration studies in lung cancer patients revealed pulmonary concentrations 3.2-fold higher than serum levels (4.7 µg/g vs. 1.5 µg/ml) . The volume of distribution () approximates 1.3 L/kg, indicating extensive extravascular diffusion .
Metabolism and Excretion
Hepatic metabolism via CYP3A4 accounts for 60–70% of clearance, producing inactive N-demethylated and carbonate-hydrolyzed metabolites . Renal excretion eliminates 20–25% of unchanged drug, with a terminal half-life () of 6–8 hours . Dose adjustments are unnecessary in renal impairment but recommended for severe hepatic dysfunction (Child-Pugh C) .
Toxicological Data
Acute toxicity studies report LD₅₀ values of 4.05 g/kg (mice) and 5.9 g/kg (rats) . Chronic administration (90 days) at 200 mg/kg/day caused reversible hepatic steatosis in primates . Clinical adverse effects include nausea (14.6%), vomiting (2.8%), and epigastralgia (2.5%), typically dose-dependent and self-limiting .
Clinical Applications and Therapeutic Regimens
Approved Indications
Regulatory approvals encompass:
-
Respiratory infections: Community-acquired pneumonia (500 mg q12h × 10 days)
-
Dermatological conditions: Moderate-severe acne (250 mg q12h × 6 weeks)
-
Urogenital infections: Chlamydial urethritis (1 g single dose)
-
Surgical prophylaxis: Bacterial endocarditis prevention (1 g pre-operatively)
Comparative Efficacy
A randomized trial () demonstrated Davercin’s superiority over erythromycin in bronchopulmonary infections, with clinical cure rates of 89% vs. 72% () . Tissue pharmacokinetics revealed 2.3-fold higher pulmonary concentrations (4.7 µg/g vs. 2.1 µg/g), correlating with improved microbiological eradication .
Synthesis and Industrial Production
Manufacturing Process
The synthesis involves erythromycin A reacted with phosgene (COCl₂) in anhydrous dichloromethane, yielding 11,12-cyclic carbonate . Patent US 3,417,077 details a 68% yield under optimized conditions (0°C, 4 hours) . Subsequent purification via silica gel chromatography achieves ≥98% purity . Industrial-scale production utilizes continuous flow reactors to minimize phosgene handling risks .
Formulation Strategies
Commercial preparations include:
-
Oral tablets: 250 mg and 500 mg doses with enteric coating to prevent carbonate hydrolysis
-
Topical gels: 2% w/w in hydroxypropyl cellulose for acne vulgaris
-
Lyophilized powders: 1 g/vial for intravenous reconstitution (stable for 24 hours at 25°C)
Emerging Research and Future Directions
Resistance Mitigation Strategies
Structure-activity relationship (SAR) studies focus on C-6 and C-12 modifications to circumvent macrolide resistance . A 2025 preclinical trial demonstrated that 6-O-methyl-Davercin derivatives restore potency against erm-expressing Staphylococci (MIC reduction from 64 µg/ml to 2 µg/ml) .
Non-Antibiotic Applications
Recent investigations explore Davercin’s anti-inflammatory properties via NF-κB inhibition (IC₅₀ = 18 µM) . In murine models of colitis, 50 mg/kg/day reduced TNF-α levels by 62% (), suggesting potential repurposing for immune-mediated disorders .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume